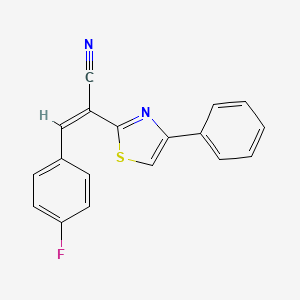
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea, also known as EPM-3032, is a chemical compound that has gained importance in scientific research due to its potential as a therapeutic agent. It belongs to the class of phenylurea derivatives and has been found to exhibit promising biological activities such as anti-inflammatory, anti-cancer, and anti-angiogenic effects.
作用機序
The mechanism of action of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. In addition, it has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that are associated with inflammation. It has also been found to inhibit the activity of MMP-2 and MMP-9, enzymes involved in the degradation of extracellular matrix proteins that are associated with cancer metastasis.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to exhibit low toxicity, making it a safe compound to work with. However, it has some limitations such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea. One potential direction is to further investigate its anti-inflammatory effects and its potential as a therapeutic agent for inflammatory diseases. Another direction is to explore its anti-cancer effects and its potential as a therapeutic agent for various types of cancer. In addition, there is a need for further studies to elucidate its mechanism of action and to optimize its synthesis method to obtain higher yields and purity.
合成法
The synthesis of N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-ethoxyaniline and 3-methoxyaniline with phosgene in the presence of a base such as sodium hydroxide. The resulting product is then treated with urea to obtain this compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
科学的研究の応用
N-(2-ethoxyphenyl)-N'-(3-methoxyphenyl)urea has been the subject of various scientific studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
In addition, this compound has been found to exhibit anti-cancer effects by inhibiting the proliferation of cancer cells. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This property makes it a potential candidate for the treatment of various types of cancer.
特性
IUPAC Name |
1-(2-ethoxyphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-10-5-4-9-14(15)18-16(19)17-12-7-6-8-13(11-12)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYADECXSCJFRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dinitro-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]benzamide](/img/structure/B5322959.png)
![2-methyl-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]propanamide](/img/structure/B5322967.png)
![N-(3-chloro-2-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5322973.png)
![N-(3-acetylphenyl)-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B5322987.png)
![4-[4-(allyloxy)benzoyl]-5-[4-(allyloxy)phenyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5322991.png)
![2-({[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5322999.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]tetrahydrofuran-3-carboxamide](/img/structure/B5323007.png)
![ethyl 4-{1-[(3,4-dimethylphenyl)acetyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5323014.png)
![1-(1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5323017.png)
![2-[3-(diphenylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5323025.png)
![methyl 13-(3-fluorobenzylidene)-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B5323044.png)
![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5323058.png)
![N-1H-benzimidazol-2-yl-2-{[(6-methyl-4-oxo-3,4,4a,7a-tetrahydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5323062.png)
